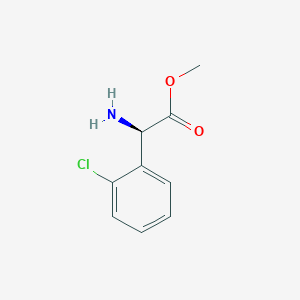

(R)-(-)-2-Chlorophenylglycine methyl ester

Description

Significance of Enantiomerically Pure Compounds in Drug Development

The development of enantiomerically pure compounds, or single-enantiomer drugs, has become a critical focus in the pharmaceutical industry. Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. While they often share identical physical and chemical properties in an achiral environment, their interactions with chiral biological targets, such as enzymes and receptors, can differ significantly.

One enantiomer of a chiral drug may exhibit the desired therapeutic activity, while the other may be less active, inactive, or in some cases, responsible for undesirable side effects or toxicity. A classic and tragic example is the case of thalidomide, where one enantiomer was effective against morning sickness, while the other was found to be teratogenic. This has led to a paradigm shift towards the development of single-enantiomer drugs to improve therapeutic outcomes and enhance patient safety. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that encourage the development of single-enantiomer drugs, requiring thorough investigation of the pharmacological profiles of individual enantiomers.

The use of enantiomerically pure compounds can lead to:

Improved therapeutic index: By administering only the active enantiomer, the therapeutic window can be widened, potentially allowing for higher efficacy with a lower risk of adverse effects.

Simplified pharmacology and pharmacokinetics: The absence of a second, potentially interfering enantiomer can result in more predictable drug behavior in the body.

Reduced metabolic load: The body is not burdened with metabolizing an inactive or potentially harmful enantiomer.

Overview of Non-Proteinogenic α-Amino Acids as Chiral Synthons

While the 20 proteinogenic α-amino acids are the fundamental building blocks of proteins, there exists a vast and structurally diverse world of non-proteinogenic α-amino acids. These are amino acids that are not naturally encoded in the genetic code of organisms. They serve as valuable chiral synthons , which are chiral building blocks used in the synthesis of complex, enantiomerically pure molecules.

The structural diversity of non-proteinogenic α-amino acids, with their varied side chains and stereochemical configurations, makes them powerful tools for medicinal chemists. They can be incorporated into peptide-based drugs to enhance stability, modify conformation, and improve biological activity. Furthermore, they are crucial starting materials for the asymmetric synthesis of a wide range of pharmaceuticals and other biologically active compounds.

The Role of (R)-(-)-2-Chlorophenylglycine Methyl Ester as a Key Chiral Building Block

Within the class of non-proteinogenic α-amino acids, this compound emerges as a significant chiral building block. Phenylglycine and its derivatives are of particular interest due to their presence in the core structure of numerous bioactive molecules. The "2-chloro" substitution on the phenyl ring further modulates the electronic and steric properties of the molecule, influencing its reactivity and interaction with biological targets.

The primary significance of this compound in industrial pharmaceutical synthesis lies in the production of its enantiomer, (S)-(+)-2-Chlorophenylglycine methyl ester, a key intermediate for Clopidogrel (B1663587). In the resolution of the racemic mixture of 2-chlorophenylglycine methyl ester, the (S)-enantiomer is selectively isolated, leaving the (R)-enantiomer in the mother liquor.

From an economic and environmental standpoint, the disposal of the "undesired" (R)-enantiomer would be wasteful. Therefore, a crucial aspect of the industrial process is the racemization of this compound. google.com This process converts the enantiomerically enriched (R)-isomer back into the racemic mixture, which can then be reintroduced into the resolution process, thereby maximizing the yield of the desired (S)-enantiomer. rug.nl This recycling strategy is a prime example of process optimization and green chemistry in pharmaceutical manufacturing.

While its primary role is often seen in the context of its enantiomer's synthesis, the (R)-chlorophenylglycine scaffold has been noted for its potential in the synthesis of other complex molecules, such as intermediates for taxol, taxotere, and certain antibiotics, although this is more commonly associated with the parent carboxylic acid. google.com The methyl ester provides a protected form of the carboxylic acid, making it a useful intermediate for various synthetic transformations.

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 141109-16-2 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Optical Rotation | [α]20/D ~ -118° (c=1 in H₂O for the corresponding hydrochloride) |

Detailed research into the direct application of this compound as a chiral synthon for other specific, commercially available drugs is less documented in publicly available literature compared to its (S)-counterpart. However, its role in the efficient, large-scale production of a life-saving drug through racemization and recycling highlights its undeniable importance in the pharmaceutical industry.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWOZNRDJNWTPS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265152 | |

| Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141109-16-2 | |

| Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141109-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ3WA9YX3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for R 2 Chlorophenylglycine Methyl Ester

Asymmetric Catalytic Approaches

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched compounds from prochiral substrates. For the synthesis of (R)-(-)-2-Chlorophenylglycine methyl ester, enantioselective Strecker reactions and cooperative catalytic hydrocyanation of imines are prominent strategies.

Enantioselective Strecker Reaction Variants

The Strecker reaction, a three-component reaction between a ketone or aldehyde, ammonia (B1221849), and cyanide, is a classic method for synthesizing α-amino acids. Asymmetric variants of this reaction utilize chiral catalysts to control the stereochemical outcome. While specific data for the direct synthesis of this compound via a catalytic asymmetric Strecker reaction is not extensively documented in publicly available literature, the synthesis of related α-amino acids has been achieved with high enantioselectivity using this method.

For instance, the use of chiral catalysts in the Strecker synthesis of α-amino acids has been shown to be highly effective. researchgate.netchemrxiv.orgresearchgate.net These catalysts, often derived from chiral amines or amides, can induce high levels of enantioselectivity in the addition of cyanide to imines. A notable approach involves a crystallization-induced asymmetric transformation, where one diastereomer of the resulting α-amino nitrile selectively precipitates from the reaction mixture, driving the equilibrium towards the desired product and resulting in high diastereomeric and enantiomeric excess. thieme-connect.de

Research has demonstrated that scalable asymmetric Strecker reactions can be achieved using accessible chiral catalysts, such as variants of oligoethylene glycol, in conjunction with potassium cyanide to generate a chiral cyanide anion. youtube.com This methodology has been successfully applied to a range of α-amido sulfone substrates, affording the corresponding α-aminonitriles in excellent yields and with high enantioselectivity. youtube.com Although a direct example for 2-chlorobenzaldehyde (B119727) derived imines is not provided, the robustness of this catalytic system suggests its potential applicability.

| Catalyst/Method | Substrate Type | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| (R)-phenylglycine amide (Chiral Auxiliary) | Pivaldehyde | 73 (of (S)-tert-leucine) | >98 | thieme-connect.de |

| Chiral oligoethylene glycol | Various α-amido sulfones | High | High | youtube.com |

This table presents data for analogous Strecker reactions, highlighting the potential of these methods for the synthesis of the target compound.

Cooperative Catalysis in Asymmetric Hydrocyanation of Imines

Cooperative catalysis, where two or more catalysts work in concert to promote a chemical transformation with enhanced reactivity and selectivity, has emerged as a powerful tool in asymmetric synthesis. nih.govscispace.comresearchgate.net In the context of synthesizing this compound, the asymmetric hydrocyanation of an imine derived from 2-chlorobenzaldehyde is a key step.

For example, the asymmetric reduction of N-aryl imines using trichlorosilane (B8805176) has been effectively catalyzed by l-pipecolinic acid-derived Lewis base organocatalysts, demonstrating high yields and enantioselectivities for a variety of substrates. mdpi.com This highlights the potential of cooperative systems where a Lewis acid (trichlorosilane) and a chiral Lewis base work together.

Enzymatic Resolution Strategies

Enzymatic resolution provides a highly selective method for separating enantiomers from a racemic mixture. This approach leverages the stereospecificity of enzymes to catalyze a reaction on only one enantiomer, allowing for the separation of the unreacted enantiomer or the product in high enantiopurity.

Enzyme-Catalyzed Enantioselective Transformations

The kinetic resolution of racemic 2-chlorophenylglycine and its derivatives has been successfully achieved using various hydrolases, particularly penicillin G acylase (PGA) and lipases. nih.govorganic-chemistry.org

A common strategy involves the enantioselective hydrolysis of a racemic N-acylated derivative of 2-chlorophenylglycine. For example, racemic N-phenylacetyl-2-chlorophenylglycine can be resolved using immobilized penicillin G acylase. The enzyme selectively hydrolyzes the (S)-enantiomer to (S)-2-chlorophenylglycine, leaving the unreacted (R)-N-phenylacetyl-2-chlorophenylglycine with high enantiomeric excess. nih.gov This unreacted (R)-enantiomer can then be hydrolyzed to obtain the desired (R)-2-chlorophenylglycine, which can subsequently be esterified to the methyl ester. A patent describes a chemoenzymatic method where (R,S)-N-phenylacetyl-2-chlorophenylglycine is selectively hydrolyzed by immobilized penicillin acylase to give (S)-2-chlorophenylglycine, which is then converted to the (S)-methyl ester. organic-chemistry.org The remaining (R)-N-phenylacetyl-2-chlorophenylglycine is racemized and recycled. organic-chemistry.org

Lipases are also effective for the resolution of amino acid esters. organic-chemistry.org They can selectively hydrolyze the L-amino acid esters from a racemic mixture, allowing for the isolation of the D-amino acid ester. While specific data for the lipase-catalyzed resolution of (R,S)-2-chlorophenylglycine methyl ester is limited, the general applicability of lipases in resolving racemic amino acid esters is well-established.

| Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Immobilized Penicillin G Acylase | (R,S)-N-phenylacetyl-2-chlorophenylglycine | (S)-2-chlorophenylglycine | 90 | 100 | organic-chemistry.org |

| Immobilized Penicillin G Acylase | (R,S)-N-phenylacetyl-2-chlorophenylglycine | (S)-α-amino-(2-chlorophenyl)acetic acid | >45 (for each enantiomer) | >99 | nih.gov |

Application of Immobilized Enzymes and Cross-Linked Enzyme Aggregates (CLEAs) in Chiral Resolution

Immobilization of enzymes enhances their stability, reusability, and ease of separation from the reaction mixture, making them more suitable for industrial applications. Penicillin G acylase has been immobilized on supports like Eupergit C for the resolution of racemic 2-chlorophenylglycine derivatives. nih.gov This immobilized enzyme can be recycled multiple times without significant loss of activity or enantioselectivity. nih.gov

Cross-Linked Enzyme Aggregates (CLEAs) represent a carrier-free immobilization technique where enzyme molecules are cross-linked to form insoluble aggregates. mdpi.com This method is simple, cost-effective, and often results in catalysts with high stability and activity. Alcalase, a robust and inexpensive protease, has been formulated as CLEAs (Alcalase-CLEA) and used in the resolution of various amino acid esters. While specific research detailing the use of Alcalase-CLEA for the resolution of (R,S)-2-chlorophenylglycine methyl ester is not prominent, the known broad substrate specificity and high performance of Alcalase-CLEAs in resolving other amino esters suggest its high potential for this application. The use of magnetic CLEAs has also been explored for the kinetic resolution of other chiral esters, offering the advantage of easy magnetic separation for catalyst recycling.

Dynamic Kinetic Resolution and Deracemization Processes

Dynamic kinetic resolution (DKR) and deracemization are powerful strategies that can theoretically convert a racemic mixture into a single enantiomer with a 100% yield. DKR combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, while deracemization involves the direct conversion of a racemate into a single enantiomer.

Attrition-enhanced deracemization has been successfully applied to a derivative of 2-chlorophenylglycine. researchgate.net This process involves grinding a slurry of a conglomerate (a crystalline racemate that is a physical mixture of separate enantiopure crystals) under conditions where the undesired enantiomer racemizes in solution and then crystallizes as the desired enantiomer. In one study, an imine derivative of 2-chlorophenylglycine amide was subjected to attrition-induced grinding, leading to the formation of a single enantiomer with essentially absolute enantiomeric excess. researchgate.net This enantiomerically pure intermediate was then converted to the corresponding methyl ester. researchgate.net

Chemoenzymatic DKR protocols often combine an enantioselective enzyme with a metal catalyst for racemization. For example, ruthenium catalysts are commonly used for the racemization of alcohols and amines in DKR processes. While a specific DKR protocol for this compound using a ruthenium catalyst is not explicitly detailed in the reviewed literature, the extensive development of Ru-catalyzed DKR for a wide range of amino esters suggests the feasibility of this approach. researchgate.net Such a process would involve the lipase-catalyzed acylation of the (R)-enantiomer coupled with the ruthenium-catalyzed racemization of the remaining (S)-enantiomer.

| Method | Substrate | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Attrition-Enhanced Deracemization | Imine of (R,S)-2-chlorophenylglycine amide | Grinding, seeding with (S)-enantiomer | 80 | >99.5 | researchgate.net |

Attrition-Induced Grinding for Enantiomer Enrichment

Attrition-induced grinding, also known as Viedma ripening, is a powerful deracemization technique that can convert a solid-state racemic conglomerate into a single enantiomer. ucm.esresearchgate.net This process relies on the continuous grinding of a slurry of enantiomeric crystals in a saturated solution where the dissolved solute can undergo racemization. The grinding creates a distribution of crystal sizes, with smaller particles having higher solubility (Ostwald ripening). This, coupled with racemization in the solution phase, allows for the growth of larger crystals of one enantiomer at the expense of the other, ultimately leading to a complete deracemization of the solid phase.

While this compound itself is an oil at room temperature, this technique has been successfully applied to a closely related crystalline derivative, an imine formed from (S)-2-chlorophenylglycinamide. rug.nl This serves as a pertinent example of how attrition-induced grinding can be integrated into the synthesis of the target ester.

In a key study, the racemic imine of 2-chlorophenylglycinamide was subjected to attrition-induced grinding. rug.nl The process involved vigorous stirring of a slurry of the imine crystals in the presence of glass beads and a racemizing agent, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The optimal conditions involved an initial heating to dissolve the compound, followed by controlled cooling with continuous grinding. This process efficiently converted the racemic starting material into the (S)-enantiomer of the imine with very high enantiomeric excess.

The enantiomerically pure imine was then converted to the desired (S)-2-chlorophenylglycine methyl ester. This was achieved by first hydrolyzing the imine to the corresponding amide hydrochloride, followed by esterification with methanol (B129727) and sulfuric acid. This two-step conversion proceeded with retention of the high enantiomeric purity. The (R)-enantiomer could be obtained by seeding the attrition process with crystals of the (R)-imine.

Table 1: Attrition-Induced Deracemization of a 2-Chlorophenylglycinamide Imine Derivative

| Parameter | Value/Condition |

|---|---|

| Starting Material | Racemic imine of 2-chlorophenylglycinamide |

| Racemizing Agent | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Process | Cooling with vigorous stirring and glass beads |

| Final Enantiomeric Excess (ee) | >99.5% |

| Yield of Enantiopure Imine | 80% |

| Subsequent Conversion | Hydrolysis and esterification |

| Final Product | (S)-2-Chlorophenylglycine methyl ester |

| Final Product ee | >99% |

Data sourced from a study on a derivative of 2-chlorophenylglycine. rug.nl

This research demonstrates the practical potential of attrition-induced grinding as a method for producing enantiomerically pure precursors that can be readily converted to this compound. rug.nl

Coupling of Racemization with Enantioselective Crystallization

Another advanced strategy for obtaining enantiomerically pure this compound involves the coupling of in-situ racemization of the unwanted enantiomer with an enantioselective crystallization of the desired one. This process, often termed crystallization-induced asymmetric transformation, allows for the theoretical conversion of 100% of a racemate into a single enantiomer.

The core principle involves a continuous cycle where the desired enantiomer is selectively crystallized from a solution, depleting it from the solution phase. The remaining unwanted enantiomer in the solution is then racemized back to the racemic mixture, replenishing the supply of the desired enantiomer, which can then crystallize. This cycle continues until the entire batch is converted to the solid, enantiomerically pure desired product.

For 2-chlorophenylglycine methyl ester, a critical step in this process is the efficient racemization of the ester. Research has shown that heating the free base of an enantiomerically enriched mother liquor of 2-chlorophenylglycine methyl ester with thionyl chloride in methanol can effectively induce racemization, forming the racemic ester hydrochloride. scilit.comgoogle.com This racemized hydrochloride can then be re-introduced into the resolution process.

A typical industrial process might involve the classical resolution of racemic 2-chlorophenylglycine methyl ester using a chiral resolving agent like tartaric acid. scilit.comgoogle.com The desired diastereomeric salt crystallizes, leaving the unwanted enantiomer in the mother liquor. This unwanted enantiomer can be recovered, converted to its free base, and then subjected to racemization.

Table 2: Racemization Conditions for 2-Chlorophenylglycine Methyl Ester

| Parameter | Condition |

|---|---|

| Starting Material | Enantiomer-enriched 2-chlorophenylglycine methyl ester free base |

| Racemizing Agent | Thionyl chloride (SOCl₂) |

| Solvent | Methanol |

| Process | Heating |

| Product | Racemic 2-chlorophenylglycine methyl ester hydrochloride |

Data sourced from a patent describing the racemization process. scilit.comgoogle.com

By integrating this racemization step with the enantioselective crystallization of the desired this compound tartrate salt, a highly efficient and economical manufacturing process can be established. This approach avoids the discarding of the "wrong" enantiomer, a significant drawback of traditional resolution methods.

R 2 Chlorophenylglycine Methyl Ester in Chiral Synthesis

General Utility as a Precursor for Stereoselective Organic Transformations

The primary utility of (R)-(-)-2-chlorophenylglycine methyl ester lies in its role as a chiral precursor for a variety of stereoselective organic transformations. A key application is in the synthesis of clopidogrel (B1663587), an antiplatelet agent. rug.nlgoogle.com The synthesis of clopidogrel often involves the (S)-enantiomer of 2-chlorophenylglycine methyl ester. patsnap.comgoogle.com However, processes have been developed to utilize the (R)-enantiomer as well, often involving resolution or inversion of stereochemistry at a later stage.

One notable method involves the attrition-enhanced deracemization of a derivative of 2-chlorophenyl glycine (B1666218). rug.nl This process can convert a racemic mixture into a single enantiomer with high enantiomeric excess. rug.nl The resulting enantiomerically pure amide can then be converted to the corresponding methyl ester. rug.nl

Furthermore, (R)-phenylglycine derivatives have been employed as chiral auxiliaries in asymmetric synthesis, such as in the preparation of β-lactams (2-azetidinones). scispace.com In these reactions, the stereochemistry of the chiral auxiliary dictates the stereochemical outcome of the newly formed chiral centers. scispace.com

The table below summarizes key transformations involving 2-chlorophenylglycine methyl ester and related compounds.

| Starting Material | Reagents and Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |

| (R,S)-2-Chlorophenylglycine | SOCl₂, MeOH | (+/-)-2-Chlorophenylglycine Methyl Ester Hydrochloride | Not specified | Not applicable | rug.nl |

| (S)-Amide 3·HCl | H₂SO₄, MeOH | (S)-2-Chlorophenylglycine Methyl Ester (S)-2 | Not specified | >99.5% | rug.nl |

| (R, S)-o-chlorophenylglycine | Acylating agent, then immobilized penicillin acylase, then SOCl₂/anhydrous methanol (B129727) | (S)-o-chlorophenylglycine methyl ester hydrochloride | 98% | High optical purity | patsnap.com |

| 2-chlorobenzaldehyde (B119727), ammonium (B1175870) hydrogencarbonate, sodium cyanide | Methanol, water, 65-70°C | Racemic 2-chlorophenylglycine | Not specified | Not applicable | google.com |

| Alpha amino (2-chlorophenyl) acetic acid | Thionyl chloride, methanol, 0-5°C then 50-55°C | 2-chlorophenyl glycine methyl ester | Not specified | Not specified | googleapis.com |

Interactive Data Table

| Starting Material | Product | Yield | Enantiomeric Excess (ee) |

| (R,S)-2-Chlorophenylglycine | (+/-)-2-Chlorophenylglycine Methyl Ester Hydrochloride | Not specified | Not applicable |

| (S)-Amide 3·HCl | (S)-2-Chlorophenylglycine Methyl Ester (S)-2 | Not specified | >99.5% |

| (R, S)-o-chlorophenylglycine | (S)-o-chlorophenylglycine methyl ester hydrochloride | 98% | High optical purity |

| 2-chlorobenzaldehyde, ammonium hydrogencarbonate, sodium cyanide | Racemic 2-chlorophenylglycine | Not specified | Not applicable |

| Alpha amino (2-chlorophenyl) acetic acid | 2-chlorophenyl glycine methyl ester | Not specified | Not specified |

Construction of Complex Chiral Molecular Architectures

The inherent chirality of this compound makes it an essential starting material for the construction of intricate chiral molecules. Its utility extends beyond simple functional group transformations to the creation of multiple stereogenic centers with high diastereoselectivity.

A significant application is in the synthesis of β-lactams, which are core structures in many antibiotics. The condensation of ester enolates with imines derived from amino acid esters, such as phenylglycine methyl ester, allows for the diastereoselective formation of 2-azetidinones. scispace.com The stereochemical outcome of this reaction can be controlled by the choice of metal enolate, with zinc enolates often favoring the formation of trans-2-azetidinones. scispace.com

The synthesis of clopidogrel also exemplifies the construction of a complex chiral molecule from a simpler chiral precursor. google.comresearchgate.net The process involves the condensation of the enantiomerically pure (S)-2-chlorophenylglycine methyl ester with a thieno[3,2-c]pyridine (B143518) derivative. google.com

The following table outlines key reactions in the construction of complex chiral molecules.

| Precursors | Reaction Type | Product | Key Features | Reference |

| N-benzylidene-2-phenylglycine methyl ester, chlorozinc enolate of ethyl-(2,2,5,5-tetramethyl-1-aza-2,5-disila)cyclopentyl]-acetate | Ester enolate-imine condensation | (3S, 4S, αR)-1-(methoxycarbonyl)(phenyl)methyl-3-amino-4-phenyl-2-azetidinone | High diastereoselectivity (>97% d.e.) | scispace.com |

| (S)-o-chlorophenylglycine methyl ester hydrochloride, 2-thienylethylamine derivative | Nucleophilic substitution | (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate (B1210297) | Synthesis of a key clopidogrel intermediate | patsnap.com |

| 2-chlorobenzaldehyde, [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride, sodium cyanide | Strecker reaction | (2S)-(2-chlorophenyl){[(1S)-1-(4-methoxyphenyl)ethyl]amino}acetonitrile hydrochloride | Asymmetric synthesis of a clopidogrel precursor | researchgate.net |

Interactive Data Table

| Precursors | Product | Key Features |

| N-benzylidene-2-phenylglycine methyl ester, chlorozinc enolate of ethyl-(2,2,5,5-tetramethyl-1-aza-2,5-disila)cyclopentyl]-acetate | (3S, 4S, αR)-1-(methoxycarbonyl)(phenyl)methyl-3-amino-4-phenyl-2-azetidinone | High diastereoselectivity (>97% d.e.) |

| (S)-o-chlorophenylglycine methyl ester hydrochloride, 2-thienylethylamine derivative | (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate | Synthesis of a key clopidogrel intermediate |

| 2-chlorobenzaldehyde, [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride, sodium cyanide | (2S)-(2-chlorophenyl){[(1S)-1-(4-methoxyphenyl)ethyl]amino}acetonitrile hydrochloride | Asymmetric synthesis of a clopidogrel precursor |

Diversification of Synthetic Pathways in Fine Chemical Production

The use of this compound and its enantiomer contributes to the diversification of synthetic pathways in the production of fine chemicals. nih.gov Fine chemicals, which include pharmaceuticals and other physiologically active substances, often require multi-step syntheses where stereochemical control is paramount. nih.govresearchgate.net

By providing a reliable source of chirality, this compound allows for the development of more efficient and economical synthetic routes. For instance, chemoenzymatic methods have been developed for the preparation of enantiomerically pure (S)-2-chlorophenylglycine methyl ester, a key intermediate for clopidogrel. patsnap.comgoogle.com These methods often start with the racemic 2-chlorophenylglycine and employ an enzyme, such as penicillin acylase, for stereoselective hydrolysis. patsnap.comgoogle.com This approach offers high yields and optical purity while being more environmentally friendly. patsnap.comgoogle.com

The ability to use either enantiomer of 2-chlorophenylglycine methyl ester, or to efficiently resolve the racemic mixture, provides flexibility in designing synthetic strategies. This is particularly important in industrial settings where cost, efficiency, and the availability of starting materials are critical factors. nih.govresearchgate.net The development of methods like attrition-enhanced deracemization further expands the toolbox for accessing enantiomerically pure compounds. rug.nl

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

Key Intermediate in the Synthesis of Specific Pharmaceutical Agents

This chiral ester is a fundamental component in the synthesis of several classes of drugs, underscoring its versatility in medicinal chemistry.

The most notable application of (R)-(-)-2-Chlorophenylglycine methyl ester is in the synthesis of the potent anti-thrombotic and antiplatelet agent, (S)-clopidogrel. sigmaaldrich.com Marketed under trade names like Plavix, clopidogrel (B1663587) is crucial for preventing blood clots in patients with a history of heart attacks, strokes, and peripheral artery disease. rug.nl The therapeutic activity of clopidogrel resides exclusively in its (S)-enantiomer, while the (R)-enantiomer is inactive. sigmaaldrich.com

The synthesis of (S)-clopidogrel heavily relies on the availability of the enantiomerically pure (S)-2-chlorophenylglycine methyl ester. google.com Various synthetic strategies have been developed to produce this key intermediate. One common approach involves the resolution of racemic 2-chlorophenylglycine methyl ester using resolving agents like (+)-tartaric acid or (+)-10-camphorsulfonic acid. patsnap.com Chemo-enzymatic methods have also been employed, utilizing enzymes such as immobilized penicillin G acylase to selectively hydrolyze an N-acylated derivative of the racemic mixture, allowing for the separation of the desired (S)-enantiomer. google.com

Furthermore, innovative techniques like attrition-enhanced deracemization have been successfully applied to derivatives of 2-chlorophenylglycine, enabling the conversion of a racemate into a single enantiomer with high enantiomeric excess. rug.nl This highlights the continuous efforts to optimize the synthesis of this critical intermediate for clopidogrel production. The (S)-ester is then subjected to further reactions, including alkylation with a thiophene (B33073) derivative and subsequent cyclization, to yield the final (S)-clopidogrel molecule. patsnap.com

The following table summarizes various synthetic approaches for obtaining the enantiomerically pure intermediate required for clopidogrel synthesis:

| Synthetic Approach | Description | Key Reagents/Catalysts | Reference |

| Classical Resolution | Separation of enantiomers from a racemic mixture of 2-chlorophenylglycine methyl ester. | (+)-Tartaric acid, (+)-10-camphorsulfonic acid | patsnap.com |

| Chemo-enzymatic Resolution | Enzymatic hydrolysis of an N-acylated racemic mixture to selectively produce the (S)-enantiomer. | Immobilized penicillin G acylase | google.com |

| Attrition-Enhanced Deracemization | Grinding-induced conversion of a solid conglomerate of a racemic derivative into a single enantiomer. | Not specified | rug.nl |

| Direct Synthesis | One-step synthesis of ortho-chlorophenylglycine from o-chlorobenzaldehyde and chloroform (B151607), followed by esterification. | Phase transfer catalyst, ammonia (B1221849) water, thionyl chloride, methanol (B129727) | google.com |

While a variety of esters have been synthesized to create more efficient progenitors of antihypertensive drugs like methyldopa, extensive research has not specifically documented the use of this compound as a key intermediate in the synthesis of widely recognized antihypertensive agents. nih.gov The focus of many synthetic routes for antihypertensives involves different structural motifs and precursors.

A thorough review of scientific literature does not indicate that this compound is a common or crucial intermediate in the synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs). The synthetic pathways for major SSRIs typically utilize different chiral building blocks and synthetic strategies.

Contribution to Pyridinonyl PDK1 Inhibitor Synthesis

There is no direct evidence in the reviewed scientific literature to suggest that this compound is involved in the synthesis of pyridinonyl PDK1 inhibitors.

The design and synthesis of kinase inhibitors for cancer therapy is a vast field, with numerous compounds being developed to target specific kinases. nih.govnih.gov However, a detailed examination of the available research does not reveal the specific use of this compound as a precursor or key building block in the synthesis of these inhibitors. The development of such therapeutic agents often relies on other classes of chemical scaffolds.

Involvement in the Biosynthesis of Bioactive Secondary Metabolites

The involvement of this compound in the natural biosynthesis of bioactive secondary metabolites has not been reported in the scientific literature. The study of fungal secondary metabolism, for instance, often involves the activation or inhibition of biosynthetic pathways through epigenetic modifiers to produce a variety of compounds, but this specific ester has not been identified as a product or precursor in these processes.

Mechanistic and Stereochemical Investigations

Elucidation of Reaction Mechanisms in Enantioselective Syntheses

The enantioselective synthesis of (R)-(-)-2-Chlorophenylglycine methyl ester is most commonly achieved through two principal strategies: enzymatic kinetic resolution and diastereomeric salt formation.

Enzymatic Kinetic Resolution:

One of the most effective methods for obtaining enantiomerically pure 2-chlorophenylglycine derivatives is through enzymatic kinetic resolution. This process typically involves the use of penicillin G acylase (PGA) to selectively hydrolyze an acylated derivative of the racemic 2-chlorophenylglycine.

The generally accepted mechanism for PGA catalysis involves the formation of a covalent acyl-enzyme intermediate. The active site of PGA contains a critical serine residue (SerB1) that acts as a nucleophile, attacking the carbonyl carbon of the acyl group of the substrate. This results in the formation of a tetrahedral intermediate, which then collapses to release the amino portion of the substrate and form the acyl-enzyme intermediate. Subsequently, a water molecule, activated by a general base in the active site, hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid product.

Molecular modeling and docking studies have provided valuable insights into the enantioselectivity of this process. The differential binding of the two enantiomers within the enzyme's active site is the key to the resolution. It is understood that the (S)-enantiomer of the acylated 2-chlorophenylglycine fits more favorably into the active site, allowing for efficient catalysis. This favorable binding is attributed to specific electrostatic and hydrophobic interactions between the substrate and key amino acid residues in the active site, such as ArgB263 and SerB386. nih.gov Conversely, the (R)-enantiomer is thought to bind in a less productive orientation, hindering the nucleophilic attack by the active site serine and thus reacting at a much slower rate. nih.gov This difference in reaction rates allows for the effective separation of the two enantiomers.

| Enzyme | Substrate | Product | Key Mechanistic Feature |

| Penicillin G Acylase (PGA) | N-acyl-(R,S)-2-chlorophenylglycine | (S)-2-chlorophenylglycine and (R)-N-acyl-2-chlorophenylglycine | Formation of a covalent acyl-enzyme intermediate with preferential binding and hydrolysis of the (S)-enantiomer. |

Diastereomeric Salt Formation:

Another widely employed method for the resolution of racemic 2-chlorophenylglycine and its esters is the formation of diastereomeric salts using a chiral resolving agent. Tartaric acid is a commonly used resolving agent for this purpose.

The mechanism of this resolution relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and the chiral acid. For instance, when racemic 2-chlorophenylglycine methyl ester is treated with L-(+)-tartaric acid, two diastereomeric salts are formed: [(R)-2-chlorophenylglycine methyl ester][L-tartrate] and [(S)-2-chlorophenylglycine methyl ester][L-tartrate].

These diastereomers have different physical properties, including solubility in a given solvent system. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution, leaving the other diastereomer enriched in the mother liquor. The formation of the crystalline lattice is a highly specific process governed by a network of intermolecular interactions, including hydrogen bonding, ionic interactions, and van der Waals forces. The specific three-dimensional arrangement of the ions in the crystal lattice of the less soluble diastereomer is more energetically favorable, leading to its precipitation. After separation of the crystalline salt, the desired enantiomer of 2-chlorophenylglycine methyl ester can be recovered by treatment with a base to neutralize the tartaric acid.

Stereochemical Analysis of this compound and its Derivatives

The stereochemical integrity of this compound is paramount for its use in pharmaceutical synthesis. A variety of analytical techniques are employed to determine its enantiomeric purity and to study its stereochemical behavior.

Spectroscopic and Crystallographic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of chiral compounds. In the presence of a chiral solvating agent or a chiral derivatizing agent, the NMR spectra of the two enantiomers can be differentiated. This is because the diastereomeric complexes or derivatives formed have distinct chemical environments, leading to different chemical shifts for corresponding protons or carbons. This technique allows for the determination of the enantiomeric excess (ee) of a sample. Conformational analysis of the molecule and its derivatives in solution can also be performed using advanced NMR techniques, providing insights into the preferred spatial arrangements of the substituents around the chiral center. nih.govscielo.brrsc.org

X-ray crystallography provides definitive proof of the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a single crystal of a derivative of this compound (often as a salt with a chiral acid or base of known absolute configuration), the precise three-dimensional arrangement of the atoms can be determined. This allows for the unambiguous assignment of the (R) or (S) configuration at the stereocenter. X-ray crystallography of diastereomeric salts also provides a detailed picture of the intermolecular interactions responsible for chiral recognition during the resolution process. mdpi.com Studies on diastereomeric salts of similar chiral molecules have revealed the importance of hydrogen bonding networks and specific packing arrangements in achieving efficient separation. rsc.org

Racemization Studies:

Understanding the potential for racemization is critical for the storage and handling of enantiomerically pure this compound. Racemization involves the interconversion of the (R) and (S) enantiomers, leading to a loss of optical purity. This process can be influenced by factors such as pH, temperature, and the presence of certain catalysts. The mechanism of racemization for α-amino esters typically involves the deprotonation of the α-carbon, leading to the formation of a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, resulting in a racemic mixture. The stability of the chiral center in this compound under various conditions is a key area of investigation to ensure the quality of the final pharmaceutical product.

| Analytical Technique | Information Obtained |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric excess (ee) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Enantiomeric excess (with chiral auxiliaries), conformational analysis |

| X-ray Crystallography | Absolute configuration, solid-state conformation, intermolecular interactions |

| Polarimetry | Optical rotation |

Computational Studies on Chiral Induction and Selectivity

Computational chemistry provides a powerful lens through which to investigate the intricate details of chiral induction and stereoselectivity in the synthesis of this compound.

Enzymatic Reactions:

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, have been instrumental in understanding the basis of enantioselectivity in enzymatic resolutions. nih.gov These methods allow for the visualization of how the different enantiomers of the substrate bind within the active site of penicillin G acylase.

By calculating the binding energies and analyzing the intermolecular interactions between the substrate and the enzyme, researchers can rationalize why one enantiomer is a better substrate than the other. nih.govnih.gov For example, computational models can highlight key hydrogen bonds or hydrophobic interactions that stabilize the transition state for the reaction of the preferred enantiomer, while showing steric clashes or unfavorable interactions for the disfavored enantiomer. These studies can guide protein engineering efforts to create mutant enzymes with enhanced enantioselectivity or altered substrate specificity.

Non-Enzymatic Reactions:

Density Functional Theory (DFT) calculations are a valuable tool for studying the mechanisms of non-enzymatic enantioselective reactions. While specific DFT studies on the resolution of 2-chlorophenylglycine methyl ester with tartaric acid are not extensively reported in the provided context, the principles of such studies are well-established.

DFT calculations can be used to model the transition states of the reactions leading to the formation of the diastereomeric salts. By comparing the energies of the transition states for the formation of the two diastereomers, it is possible to predict which diastereomer will be formed more rapidly (kinetic control) or which is more stable (thermodynamic control). These calculations can also provide insights into the nature of the non-covalent interactions, such as hydrogen bonding and π-stacking, that govern the chiral recognition between the amine and the resolving agent. researchgate.net This fundamental understanding can aid in the rational design of more effective chiral resolving agents and the optimization of reaction conditions.

| Computational Method | Application in Studying this compound |

| Molecular Docking | Predicting the binding mode of substrates within the active site of penicillin G acylase. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the enzyme-substrate complex to understand the stability of binding and the reaction pathway. |

| Density Functional Theory (DFT) | Calculating the energies of transition states and intermediates in chemical reactions to understand reaction mechanisms and selectivity. |

Conclusion and Future Research Directions

Summary of Synthetic Achievements and Challenges

The synthesis of enantiomerically pure 2-chlorophenylglycine derivatives has been a significant focus of chemical research, largely driven by the demand for the (S)-(+)-enantiomer as a key intermediate in the production of the antiplatelet drug Clopidogrel (B1663587). derpharmachemica.com Consequently, the synthesis of (R)-(-)-2-Chlorophenylglycine methyl ester is most commonly achieved as a byproduct of producing its (S)-enantiomer.

The primary synthetic routes begin with the preparation of racemic 2-chlorophenylglycine. One common method is the Strecker synthesis, which involves reacting o-chlorobenzaldehyde, sodium cyanide, and an ammonia (B1221849) source. derpharmachemica.comgoogle.com An alternative approach avoids the use of highly toxic sodium cyanide by reacting o-chlorobenzaldehyde and chloroform (B151607) with ammonia water in the presence of a phase transfer catalyst. google.com The resulting racemic 2-chlorophenylglycine is then esterified, typically using methanol (B129727) with an acid catalyst like thionyl chloride or sulfuric acid, to produce racemic 2-chlorophenylglycine methyl ester. googleapis.comrug.nl

The core challenge lies in the resolution of this racemic mixture to isolate the desired enantiomer. The most prevalent method involves classical resolution using a chiral resolving agent. For the synthesis of the (S)-enantiomer needed for Clopidogrel, L-(+)-tartaric acid is frequently used to selectively crystallize the (S)-(+)-2-Chlorophenylglycine methyl ester L-(+)-tartrate salt, leaving the (R)-(-) enantiomer in the mother liquor. googleapis.comdrugfuture.com Similarly, D-camphor sulfonic acid can be employed to resolve the free acid, where the S(+) form precipitates, again leaving the R(-) isomer in the filtrate. google.com

While effective, these methods present several challenges:

Racemization: The free base of 2-chlorophenylglycine methyl ester is reportedly sensitive to racemization, which can diminish the enantiomeric purity if not handled carefully. rug.nl

Efficiency: Classical resolution is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer without an effective racemization and recycling process for the "unwanted" (R)-(-) isomer.

Toxic Reagents: Traditional methods often rely on hazardous materials like sodium cyanide, posing safety and environmental concerns. google.com

To overcome these issues, alternative strategies such as attrition-enhanced deracemization of related imine derivatives and biocatalytic resolutions using enzymes like penicillin acylase have been explored, primarily for the production of the (S)-enantiomer. rug.nlgoogle.compatsnap.com

Table 1: Synthetic Methods for 2-Chlorophenylglycine and its Methyl Ester

| Method | Starting Materials | Product | Key Reagents/Process | Reference |

| Strecker Synthesis | o-Chlorobenzaldehyde | Racemic 2-Chlorophenylglycine | Sodium Cyanide, Ammonium (B1175870) Hydrogencarbonate | google.com |

| Phase-Transfer Catalysis | o-Chlorobenzaldehyde, Chloroform | Racemic 2-Chlorophenylglycine | Phase Transfer Catalyst, Ammonia Water | google.com |

| Esterification | Racemic 2-Chlorophenylglycine | Racemic 2-Chlorophenylglycine Methyl Ester | Methanol, Thionyl Chloride/Sulfuric Acid | googleapis.comrug.nl |

| Classical Resolution | Racemic 2-Chlorophenylglycine Methyl Ester | (S)-(+)-Ester & (R)-(-)-Ester | L-(+)-Tartaric Acid | googleapis.com |

| Biocatalytic Resolution | (R,S)-N-phenylacetyl-2-chlorophenyl glycine (B1666218) | (S)-2-Chlorophenylglycine | Immobilized Penicillin Acylase | google.compatsnap.com |

Emerging Research Areas and Potential for Novel Applications

Currently, the vast majority of research involving 2-chlorophenylglycine methyl ester is directed towards the synthesis of the (S)-(+) enantiomer for Clopidogrel. pharmaffiliates.com The (R)-(-)-enantiomer is often the undesired byproduct, and as such, there is a scarcity of literature on its specific applications. However, this presents a significant opportunity in chemical research. The principles of green chemistry and atom economy encourage the development of applications for previously discarded enantiomers.

Emerging research could therefore focus on:

Chiral Pool Synthesis: Utilizing this compound as a readily available chiral building block for the synthesis of other complex, optically active molecules. Its unique stereochemistry could be leveraged to access novel compound classes that are difficult to synthesize by other means.

Pharmacological Screening: Although the (S)-enantiomer possesses the desired antiplatelet activity, the biological properties of the (R)-enantiomer are not widely documented. Systematic screening of the (R)-isomer and its derivatives could uncover new and distinct pharmacological activities.

Asymmetric Catalysis: The molecule could serve as a precursor for novel chiral ligands. The development of new ligands is a cornerstone of asymmetric catalysis, and the rigid phenylglycine framework is a common feature in successful ligand design.

The future for this compound lies in shifting its perception from a synthetic byproduct to a valuable chiral starting material.

Perspectives on Advancements in Chiral Glycine Ester Chemistry

The challenges associated with the synthesis of enantiopure compounds like this compound have spurred significant innovation in the broader field of chiral glycine ester chemistry. The future of this area is being shaped by several key advancements:

Catalytic Asymmetric Synthesis: The development of methods that can directly produce the desired enantiomer without a resolution step is a primary goal. This includes catalytic asymmetric hydrogenation and alkylation, which create the chiral center with high enantioselectivity. nih.govacs.org The use of chiral phosphoric acids and other organocatalysts is a particularly promising frontier, offering the potential to bypass the need for chiral auxiliaries or stoichiometric activators. nih.gov

Biocatalysis: As demonstrated in the synthesis of the (S)-enantiomer, enzymes offer high selectivity under mild conditions. google.compatsnap.com Future research will likely expand the toolbox of available enzymes and optimize reaction conditions for industrial-scale production of a wider range of chiral amino acid esters. frontiersin.org This approach is environmentally friendly and can lead to exceptionally high optical purity.

Deracemization and Dynamic Kinetic Resolution: Techniques like attrition-enhanced deracemization, which combine physical grinding with chemical racemization to convert an entire racemic mixture into a single enantiomer, represent a paradigm shift. rug.nl These methods can overcome the 50% yield limitation of classical resolution, dramatically improving process efficiency.

Q & A

Q. Table 1: Key Analytical Parameters for this compound

Q. Table 2: Comparison of Resolution Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.